5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide
Description
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide is a brominated nicotinamide derivative characterized by a nicotinamide backbone substituted with a bromine atom at the 5-position of the pyridine ring. The nitrogen atom of the carboxamide group is further substituted with a methyl group and a (5-methylisoxazol-3-yl)methyl moiety.
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-8-3-11(15-18-8)7-16(2)12(17)9-4-10(13)6-14-5-9/h3-6H,7H2,1-2H3 |
InChI Key |
XWBVDIKECOZUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts.
Nicotinamide coupling: The final step involves coupling the brominated isoxazole with nicotinamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and bromination steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylisoxazole moiety.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methylisoxazole group.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the nicotinamide moiety play crucial roles in binding to biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound belongs to a family of brominated nicotinamides with variations in N-substituents. Below is a comparison with structurally related analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS No.) | N-Substituents | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Storage Conditions |
|---|---|---|---|---|---|
| Target Compound* | Methyl, (5-methylisoxazol-3-yl)methyl | Not provided | Not provided | Not reported | Not reported |
| 5-Bromo-N-methyl-nicotinamide (153435-68-8) | Methyl | C₇H₇BrN₂O | 215.05 | 334.455 | Sealed in dry, Room Temp |
| 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide (852916-15-5) | Pyridin-3-ylmethyl | Not provided | Not provided | Not reported | Not reported |
| 5-Bromo-N,N-diethylnicotinamide (104290-44-0) | Diethyl | Not provided | Not provided | Not reported | Not reported |
| 5-Bromo-N-isopropylnicotinamide (104290-45-1) | Isopropyl | Not provided | Not provided | Not reported | Not reported |
| 5-Bromo-N-methoxy-N-methylnicotinamide (183608-47-1) | Methoxy, Methyl | Not provided | Not provided | Not reported | Not reported |
Notes:
Implications of Substituent Variations
- Methyl vs. Bulky Groups : The methyl group in 153435-68-8 offers minimal steric hindrance, whereas the (5-methylisoxazol-3-yl)methyl group in the target compound may restrict conformational flexibility or enhance binding to hydrophobic pockets .
- Methoxy Substitution : 183608-47-1’s methoxy group could increase metabolic stability compared to alkyl or aromatic substituents .
- Lumping Strategy Relevance : As per , compounds with similar backbones but differing substituents (e.g., diethyl vs. isopropyl) may exhibit comparable reactivity in certain reactions, justifying grouped analysis in computational or synthetic studies .
Biological Activity
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₃O |
| Molecular Weight | 233.063 g/mol |
| CAS Number | 1090489-06-7 |
| LogP | 1.128 |
| PSA (Polar Surface Area) | 58.36 Ų |
Antiproliferative Effects
In vitro studies have demonstrated that 5-bromo derivatives exhibit moderate to strong antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC₅₀ values of 7.17 ± 0.94 µM against MCF-7 (breast cancer) cells and 2.93 ± 0.47 µM against A549 (lung cancer) cells, indicating significant anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can induce cell cycle arrest at the G2/M phase and increase sub-G1 phase cell populations, indicating apoptosis .
- VEGFR Inhibition : Compounds in this class have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis, with IC₅₀ values ranging from 0.503 µM to 0.728 µM .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing dose-dependent inhibition of bacterial growth .
Neuropharmacological Effects
In silico studies predict that derivatives of this compound may have neuromodulatory effects, potentially acting as serotonin release stimulants and GABA receptor antagonists . These findings suggest a broader therapeutic potential beyond oncology.
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of various derivatives, including those with bromine substitutions, on human cancer cell lines. The findings indicated that these compounds could serve as promising candidates for further development in cancer therapy due to their selective cytotoxicity towards malignant cells while sparing normal cells .
Toxicological Assessments
Toxicology studies using zebrafish models have shown that certain modifications in the molecular structure can lead to reduced toxicity profiles, making them safer for potential therapeutic uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
